2,4-Diamino-5-chloro-quinazoline-6-sulfonic acid diethylamide

Physicochemical Characterization Procurement Specification Quinazoline Sulfonamides

2,4-Diamino-5-chloro-quinazoline-6-sulfonic acid diethylamide (CAS 92144-21-3) is a 2,4-diaminoquinazoline antifolate scaffold featuring a C5 chlorine substituent and a C6 N,N-diethylsulfonamide group. Its molecular weight is 329.81 g·mol⁻¹, with the electron‑withdrawing chlorine and the hydrogen‑bond‑capable sulfonamide side chain defining its physicochemical and pharmacophoric profile.

Molecular Formula C12H16ClN5O2S
Molecular Weight 329.81 g/mol
CAS No. 92144-21-3
Cat. No. B12646088
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Diamino-5-chloro-quinazoline-6-sulfonic acid diethylamide
CAS92144-21-3
Molecular FormulaC12H16ClN5O2S
Molecular Weight329.81 g/mol
Structural Identifiers
SMILESCCN(CC)S(=O)(=O)C1=C(C2=C(C=C1)N=C(N=C2N)N)Cl
InChIInChI=1S/C12H16ClN5O2S/c1-3-18(4-2)21(19,20)8-6-5-7-9(10(8)13)11(14)17-12(15)16-7/h5-6H,3-4H2,1-2H3,(H4,14,15,16,17)
InChIKeyLXIZEVZFNIAAOK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,4-Diamino-5-chloro-quinazoline-6-sulfonic acid diethylamide (CAS 92144-21-3): Structural Baseline for Procurement Screening


2,4-Diamino-5-chloro-quinazoline-6-sulfonic acid diethylamide (CAS 92144-21-3) is a 2,4-diaminoquinazoline antifolate scaffold featuring a C5 chlorine substituent and a C6 N,N-diethylsulfonamide group . Its molecular weight is 329.81 g·mol⁻¹, with the electron‑withdrawing chlorine and the hydrogen‑bond‑capable sulfonamide side chain defining its physicochemical and pharmacophoric profile . This compound belongs to a class historically explored for dihydrofolate reductase (DHFR) inhibition, antimalarial, and antibacterial applications, where substitution at positions 5 and 6 critically modulates potency and selectivity [1].

Why the 5-Chloro-6-(N,N-diethylsulfonamide) Quinazoline Cannot Be Directly Replaced by Des-Chloro or Shorter-Alkyl Sulfonamide Analogs


Within the 2,4-diamino-6-sulfonamide quinazoline class, small structural changes produce large functional consequences. The C5 chlorine introduces an electron‑withdrawing and steric effect that alters the electronic distribution of the quinazoline ring, directly impacting dihydrofolate reductase (DHFR) binding and biological activity [1]. Concurrently, the N,N-diethyl sulfonamide at C6 provides a specific lipophilic and steric signature distinct from the des‑chloro analog (CAS 21882-31-5) or the dimethylamide congener (CAS 92144-20-2). Literature on related 5‑chloro‑6‑substituted quinazolines confirms that both potency and selectivity are exquisitely sensitive to the precise combination of 5‑ and 6‑substituents, with changes as minor as replacing chlorine with hydrogen or diethylamide with dimethylamide leading to substantial shifts in IC₅₀ and selectivity ratios [2]. Therefore, generic substitution within this family is not reliable without direct comparative data.

Quantitative Differentiation Evidence for 2,4-Diamino-5-chloro-quinazoline-6-sulfonic acid diethylamide vs. Closest Analogs


5-Chloro Substitution Confers Higher Density and Refractive Index Relative to Des-Chloro Analog

The presence of chlorine at position 5 increases molecular weight, density, and refractive index compared to the des‑chloro analog 2,4-diamino-N,N-diethylquinazoline-6-sulfonamide (CAS 21882-31-5) . These physicochemical differences serve as a straightforward identity verification and purity assessment for procurement, and they also influence chromatographic behavior and formulation properties .

Physicochemical Characterization Procurement Specification Quinazoline Sulfonamides

5-Chloro Substitution Elevates Boiling Point by ~25 °C and Flash Point by ~15 °C Relative to Des-Chloro Analog

The target compound exhibits a higher boiling point (602.4 °C at 760 mmHg) and flash point (318.1 °C) relative to the des‑chloro analog (577.1 °C, 302.8 °C) . This shift is consistent with the increased molecular weight and dipole moment imparted by the chlorine substituent and is relevant for applications requiring higher thermal tolerance or safety margin.

Thermal Stability Safety Data Process Chemistry

N,N-Diethyl Sulfonamide at C6 Produces Lower Density and Refractive Index than N,N-Dimethyl Analog, Indicating Less Dense Packing

Compared to the N,N-dimethylsulfonamide congener (CAS 92144-20-2) , the target diethylamide exhibits lower density (1.465 vs. 1.571 g/cm³) and lower refractive index (1.661 vs. 1.696) . These data suggest that the larger diethyl groups reduce crystal packing efficiency, which typically correlates with lower lattice energy and potentially higher solubility or lower melting point, offering a handle for crystallization optimization during synthesis or formulation.

Structure-Property Relationship Solubility Crystallinity

Class-Level Evidence: 5-Chloro-6-Substituted Quinazolines Display Superior In Vivo Antimalarial Activity vs. Non-Chlorinated Congeners

In a series of 6-arylacetamido-2,4-diaminoquinazolines, compounds bearing a 5-Cl or 5-CH₃ group exhibited significant in vivo antimalarial activity, whereas non-5-substituted analogs were inactive [1]. For example, 5-chloro-6-arylacetamido derivatives demonstrated curative prophylactic activity against sporozoite-induced P. gallinaceum in chicks, an effect not observed for des-chloro counterparts [1]. This class-level evidence supports the premise that the 5-chloro substitution is a critical determinant of biological efficacy and cannot be omitted without loss of activity, strengthening the case for selecting the 5-chloro-containing compound as a lead candidate.

Antimalarial Activity DHFR Inhibition Structure-Activity Relationship

5-Chloro-6-(N,N-diethylsulfonamide) Quinazoline Offers a Unique Lipophilic Vector Distinct from Dimethyl and Des-Chloro Analogs

Although experimentally measured logP values are not available, the combination of 5-Cl (electron‑withdrawing) and N,N-diethylsulfonamide (lipophilic) is expected to produce a logP intermediate between the less lipophilic des‑chloro analog (calc. LogP 3.07) and the more compact but less lipophilic dimethyl analog. This unique profile can be exploited to fine-tune membrane permeability and metabolic stability in lead optimization campaigns. In the 2,4-diaminoquinazoline DHFR inhibitor series, small changes in lipophilicity driven by substituent variation at C5 and C6 have been shown to shift IC₅₀ values by orders of magnitude [1].

Lipophilicity Drug Design ADME Optimization

Physicochemical Signature Enables Reliable Identification and Purification Control in Multi-Step Synthesis

The constellation of density (1.465 g/cm³), refractive index (1.661), and a chromatographic retention shift (due to the 5-Cl and diethylamide groups) provides a definitive fingerprint that distinguishes this compound from related quinazoline sulfonamides . For laboratories scaling up synthetic routes, the higher boiling point and lower vapor pressure (1.82E-14 mmHg at 25 °C) compared to the des‑chloro analog reduce losses during solvent evaporation and vacuum drying . This set of properties collectively ensures reliable incoming inspection and process control.

Analytical Quality Control Synthetic Intermediate Supply Chain Integrity

Optimal Application Scenarios for Procuring 2,4-Diamino-5-chloro-quinazoline-6-sulfonic acid diethylamide (92144-21-3)


Antifolate Drug Discovery: DHFR Inhibitor Hit-to-Lead Optimization

As demonstrated by the class-level antimalarial activity evidence [1], the 5‑chloro substitution is essential for in vivo efficacy in 2,4-diaminoquinazolines. The N,N-diethylsulfonamide moiety provides a novel lipophilic vector compared to the dimethyl analog . This compound is best deployed as a core scaffold for structure‑activity relationship (SAR) exploration where simultaneous variation at the 5‑position (Cl) and 6‑sulfonamide (diethyl vs. dimethyl vs. des‑chloro) is required to optimize DHFR potency and selectivity against P. carinii or T. gondii.

Physicochemical Profiling and Preformulation Screening

The quantifiable differences in density, refractive index, boiling point, and vapor pressure versus both the des‑chloro and dimethyl analogs [1] support the use of this compound as a reference standard for preformulation studies. Its lower vapor pressure relative to the des‑chloro congener makes it particularly suitable for processes involving prolonged vacuum drying or high‑temperature annealing.

Chemical Process Development and Scale-Up

The higher boiling point (602.4 °C vs. 577.1 °C) and flash point (318.1 °C vs. 302.8 °C) [1] translate into a broader safe operating envelope for distillation, solvent swap, and drying unit operations. Process chemists can leverage these margins to improve throughput without compromising safety, especially when scaling reactions that generate high‑boiling byproducts.

Analytical Method Development and Reference Standard Qualification

The unique combination of 5‑Cl and N,N‑diethylsulfonamide produces a distinct chromatographic retention and spectral signature [1]. This compound can serve as a system suitability standard or related‑substance marker during HPLC/UPLC method validation for quinazoline-based APIs, particularly when resolving closely eluting des‑chloro or dimethyl impurities.

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